
Next-Generation Hsd17B13 Inhibitors
Demonstrate Enhanced Potency Over First-in-

Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hsd17B13-IN-62

Cat. No.: B12365749 Get Quote

A new wave of highly potent and selective inhibitors targeting 17β-hydroxysteroid

dehydrogenase 13 (Hsd17B13) is emerging, showing significant improvements in potency over

the first-generation inhibitor, BI-3231. While specific data for Hsd17B13-IN-62 is not publicly

available, recently disclosed compounds exhibit nanomolar to sub-nanomolar inhibitory activity,

paving the way for potential new therapeutics for chronic liver diseases.

Subsequent to the development of the first potent and selective Hsd17B13 inhibitor, BI-3231, a

new generation of inhibitors has been developed, with at least one, referred to as "compound

32," demonstrating superior potency in preclinical studies. These advancements underscore

the ongoing efforts to modulate the activity of Hsd17B13, a genetically validated target for

nonalcoholic steatohepatitis (NASH) and other liver disorders.

Comparative Potency of Hsd17B13 Inhibitors
Recent research has unveiled "compound 32," which exhibits a half-maximal inhibitory

concentration (IC50) of 2.5 nM.[1] In comparison, the first-generation inhibitor BI-3231 has a

reported IC50 of less than 1 nM in a biochemical assay and 12 nM in a cellular assay, with a Ki

of 0.7 ± 0.2 nM. While BI-3231 is a highly potent inhibitor, "compound 32" appears to have

comparable or even slightly improved potency in a direct comparison of IC50 values.[2]
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Compound Type
IC50
(Biochemic
al Assay)

IC50
(Cellular
Assay)

Ki Reference

Compound

32

Next-

Generation

Inhibitor

2.5 nM Not Reported Not Reported [1]

BI-3231

First-

Generation

Inhibitor

< 1 nM 12 nM 0.7 ± 0.2 nM [2]

INI-678

Small

Molecule

Inhibitor

Potent and

Selective

(Specific

values not

disclosed)

Not Reported Not Reported [3]

EP-036332

Small

Molecule

Inhibitor

Potent and

Selective

(Specific

values not

disclosed)

Not Reported Not Reported

Experimental Protocols
The potency of these inhibitors was determined using highly specific and sensitive assays. The

following outlines the general methodologies employed:

Biochemical IC50 Determination for Hsd17B13 Inhibitors
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified

Hsd17B13.

Enzyme and Substrate Preparation: Purified recombinant human Hsd17B13 enzyme is

prepared. A known substrate of Hsd17B13, such as estradiol or leukotriene B4, and the

cofactor NAD+ are prepared in an appropriate assay buffer.
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Compound Incubation: The test compounds (e.g., BI-3231, compound 32) are serially diluted

and incubated with the Hsd17B13 enzyme.

Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the

substrate and NAD+. The reaction progress is monitored by detecting the formation of the

product or the conversion of NAD+ to NADH. This can be achieved through various

methods, such as mass spectrometry to directly measure the product, or a coupled-enzyme

luminescence assay to detect NADH.

IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50%

(IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
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Biochemical IC50 Assay Workflow

Hsd17B13 Signaling and Therapeutic Rationale
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies

have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced

risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.

This protective effect has made Hsd17B13 an attractive therapeutic target.
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The enzyme is involved in lipid and retinol metabolism. Its expression is regulated by key

transcription factors involved in lipid homeostasis, such as Liver X receptor α (LXRα) and Sterol

Regulatory Element-Binding Protein 1c (SREBP-1c). By inhibiting Hsd17B13, it is hypothesized

that the detrimental effects of its enzymatic activity in the context of liver disease can be

mitigated.
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Hsd17B13 Signaling Pathway

In conclusion, while information on Hsd17B13-IN-62 remains elusive, the field of Hsd17B13

inhibition is rapidly advancing. Newer compounds like "compound 32" are demonstrating

enhanced potency compared to the first-generation inhibitor BI-3231, highlighting the potential

for developing highly effective therapeutics for the treatment of chronic liver diseases. Further

clinical evaluation of these next-generation inhibitors is eagerly awaited by the research and

medical communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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